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Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinazoline-6-carbonitrile is a substituted quinazoline derivative of significant
interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-
established pharmacophore found in numerous biologically active compounds, including
several approved anticancer drugs. The presence of a chloro group at the 4-position provides a
reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of
a diverse range of derivatives. The carbonitrile group at the 6-position can also be chemically
modified and may contribute to the molecule's biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 4-Chloroquinazoline-6-carbonitrile.

Chemical and Physical Properties

While some experimental data for 4-Chloroquinazoline-6-carbonitrile is not readily available
in public literature, a combination of computed and known properties of similar compounds
provides valuable insights.
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Property Value Source

Molecular Formula CoHaCINs3 PubChem[1]

Molecular Weight 189.60 g/mol PubChem[1]
4-chloroquinazoline-6-

IUPAC Name o PubChem[1]
carbonitrile

CAS Number 150449-97-1 PubChem[1]
C1=CC2=C(C=C1C#N)C(=NC

SMILES PubChem[1]
=N2)CI
PQJUTOVINYMGFX-

InChl Key PubChem[1]
UHFFFAOYSA-N

Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

XlogP (Computed) 2.2 PubChem[1]

Topological Polar Surface Area
49.6 Az PubChem[1]

(Computed)

Monoisotopic Mass
189.0093748 Da PubChem[1]

(Computed)

Synthesis

The synthesis of 4-Chloroquinazoline-6-carbonitrile typically proceeds through the
chlorination of its corresponding 4-o0xo precursor, 4-oxo-3,4-dihydroquinazoline-6-carbonitrile.
This transformation is a common and effective method for introducing a reactive chlorine atom
at the 4-position of the quinazoline ring.

Experimental Protocol: Chlorination of 4-Oxo-3,4-
dihydroquinazoline-6-carbonitrile
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This protocol is a general procedure based on established methods for the chlorination of 4-

quinazolones.[2][3] Optimization may be required for this specific substrate.

Materials:

4-0Oxo0-3,4-dihydroquinazoline-6-carbonitrile

Phosphorus oxychloride (POCIs) or Thionyl chloride (SOCI2)
N,N-Dimethylformamide (DMF) (catalytic amount if using SOCIz2)
Anhydrous toluene or other suitable inert solvent

Triethylamine or other organic base (optional, for use with POCI3)[2]
Ice

Saturated sodium bicarbonate solution

Dichloromethane or Ethyl acetate for extraction

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-
oxo0-3,4-dihydroquinazoline-6-carbonitrile in an excess of phosphorus oxychloride (or a
solution in an inert solvent like toluene).

If using thionyl chloride, add a catalytic amount of N,N-dimethylformamide.

Heat the reaction mixture to reflux (typically 70-110°C) and monitor the reaction progress by
Thin Layer Chromatography (TLC).[2]

Once the starting material is consumed, cool the reaction mixture to room temperature.

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step
should be performed in a well-ventilated fume hood as it is highly exothermic and releases
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HCI gas.

» Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the pH is approximately 7-8.

o Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl

acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

e Remove the solvent under reduced pressure to yield the crude 4-Chloroquinazoline-6-

carbonitrile.

e The crude product can be further purified by recrystallization from a suitable solvent or by

column chromatography on silica gel.

4-Ox0-3,4-dihydro-
quinazoline-6-carbonitrile v
Chlorination Aqueous Workup Extraction
(Reflux) (Ice, NaHCO3) (Organic Solvent)
POCI3 or SOCI2/DMF

Purification
(Recrystallization or
Chromatography)

4-Chloroquinazoline-
6-carbonitrile

Click to download full resolution via product page

General synthetic workflow for 4-Chloroquinazoline-6-carbonitrile.

Reactivity and Chemical Behavior

The key to the synthetic utility of 4-Chloroquinazoline-6-carbonitrile lies in the reactivity of
the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic
substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system
facilitates the attack of nucleophiles at this position.

Common nucleophiles that can displace the chloride include:
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e Amines: Reaction with primary and secondary amines is a widely used method to synthesize
a variety of 4-aminoquinazoline derivatives, which are often biologically active.

» Alcohols and Phenols: Alkoxy and aryloxy quinazolines can be prepared by reacting with the
corresponding alkoxides or phenoxides.

 Thiols: Thioether linkages can be introduced by reaction with thiolates.

The nitrile group at the 6-position is relatively stable but can undergo transformations such as
hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions, further
expanding the synthetic possibilities.

Potential Biological Activity and Signaling Pathways

While specific biological data for 4-Chloroquinazoline-6-carbonitrile is limited, the broader
class of quinazoline derivatives is well-known for its wide range of pharmacological activities,
particularly as anticancer agents. Many of these compounds function as inhibitors of protein

kinases, which are crucial regulators of cellular signaling pathways.

A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor
(EGFR), a receptor tyrosine kinase.[4] Overexpression or mutation of EGFR is a hallmark of
many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazoline
derivatives, which can be readily synthesized from 4-chloroquinazolines, are a major class of
EGFR inhibitors.

The general mechanism of action for these inhibitors involves competitive binding to the ATP-
binding pocket of the EGFR kinase domain. This prevents the phosphorylation of downstream
signaling molecules, thereby inhibiting the entire signaling cascade.
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Potential inhibition of the EGFR signaling pathway by derivatives of 4-Chloroquinazoline-6-
carbonitrile.

Given this precedent, it is highly probable that derivatives of 4-Chloroquinazoline-6-
carbonitrile could also exhibit inhibitory activity against EGFR or other related tyrosine
kinases. The nitrile group at the 6-position may influence the binding affinity and selectivity of
these compounds.

Conclusion

4-Chloroquinazoline-6-carbonitrile is a valuable building block for the synthesis of novel
heterocyclic compounds with potential applications in drug discovery. Its key feature is the
reactive chloro group, which allows for diverse functionalization. While experimental data on
the compound itself is scarce, its structural similarity to known kinase inhibitors suggests that
its derivatives are promising candidates for the development of new therapeutic agents,
particularly in the area of oncology. Further research is warranted to fully elucidate the physical,
chemical, and biological properties of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b189361#4-chloroquinazoline-6-carbonitrile-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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